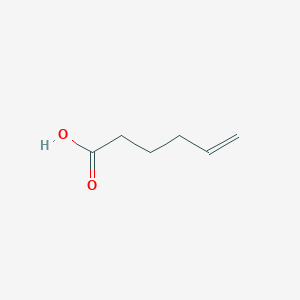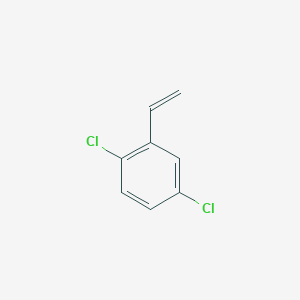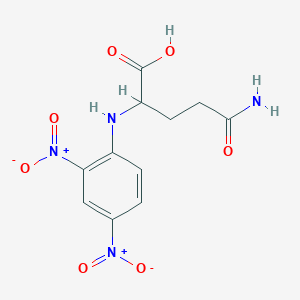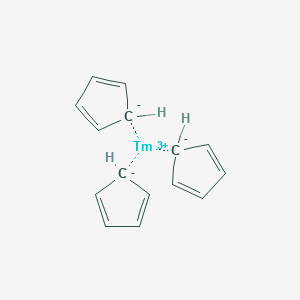![molecular formula C13H15NO2Se B075504 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid CAS No. 1144-33-8](/img/structure/B75504.png)
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of the amino acid tryptophan and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been shown to activate antioxidant enzymes, such as SOD and CAT, and inhibit the production of reactive oxygen species (ROS).
Biochemical And Physiological Effects
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, inflammation, and cancer cell growth. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, it is relatively easy to synthesize and has low toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, studies could be conducted to investigate its potential applications in other diseases, such as cardiovascular diseases and diabetes. Furthermore, research could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosage and administration route. Finally, studies could be conducted to investigate the potential side effects of this compound.
Conclusion:
In conclusion, 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-bromo-1-propanol with indole-3-carboxaldehyde in the presence of a base to form 3-(1H-indol-3-yl)propanal. This intermediate is then reacted with sodium borohydride to form 3-(1H-indol-3-yl)propan-1-ol. The final step involves the reaction of 3-(1H-indol-3-yl)propan-1-ol with selenium dioxide to form 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1144-33-8 |
|---|---|
Product Name |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
Molecular Formula |
C13H15NO2Se |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
InChI |
InChI=1S/C13H15NO2Se/c15-13(16)6-8-17-7-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,14H,5-8H2,(H,15,16) |
InChI Key |
NNYJOWRDCKPYMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
synonyms |
3-[[2-(1H-Indol-3-yl)ethyl]seleno]propionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



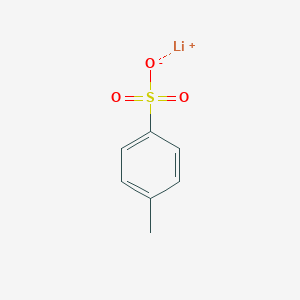
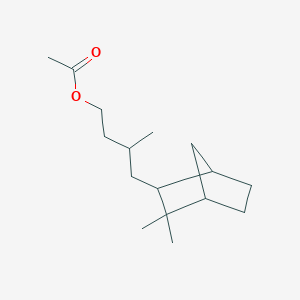
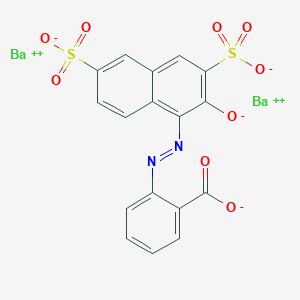
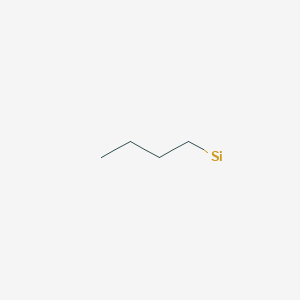
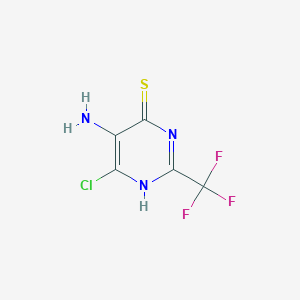
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
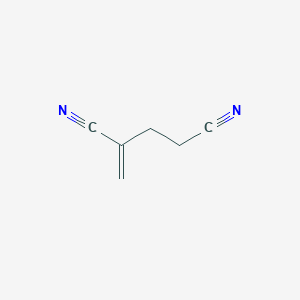
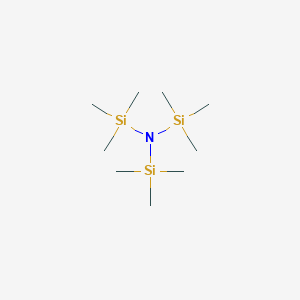
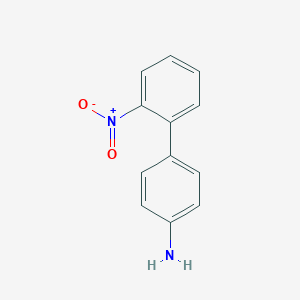
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
